1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide
描述
This compound features a pyrimidine core substituted at the 4-position with a 1H-1,2,4-triazol-1-yl group and at the 6-position with an azetidine ring bearing a 2,4-difluorobenzyl carboxamide moiety. Its molecular weight is approximately 387.37 g/mol (calculated based on C₁₉H₁₇F₂N₇O). The azetidine ring enhances conformational rigidity, while the triazole-pyrimidine system is associated with kinase inhibition or antiviral activity . The 2,4-difluorobenzyl group may improve lipophilicity and target binding, as seen in structurally related HIV-1 integrase inhibitors .
属性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N7O/c18-13-2-1-11(14(19)3-13)5-21-17(27)12-6-25(7-12)15-4-16(23-9-22-15)26-10-20-8-24-26/h1-4,8-10,12H,5-7H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOQGRBAQAHMIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound integrates several pharmacologically relevant moieties:
- Triazole Ring : Known for its antifungal and antibacterial properties.
- Pyrimidine Moiety : Associated with various biological activities including enzyme inhibition.
- Azetidine Ring : Contributes to the compound's structural uniqueness and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Properties : Studies have shown that similar compounds demonstrate effectiveness against Staphylococcus aureus and Escherichia coli . The presence of the triazole ring enhances the binding affinity to bacterial enzymes, leading to inhibition of growth.
- Antifungal Activity : The triazole moiety is particularly noted for its antifungal capabilities, making it a candidate for treating fungal infections .
Anticancer Potential
The compound's structural components suggest potential anticancer activity:
- Mechanism of Action : The interaction of the triazole and pyrimidine rings with specific enzymes involved in cancer cell proliferation has been documented . In vitro studies on related compounds have shown inhibition of tumor growth in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Derivative | MCF-7 | 0.12 - 2.78 |
| Pyrimidine Analog | A549 | 0.15 - 2.50 |
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated inhibition of DHFR, an essential enzyme in nucleotide synthesis, thereby affecting cell proliferation .
Case Studies
Several studies highlight the biological activity of azetidine derivatives similar to the compound :
- Antimicrobial Screening : A series of azetidine derivatives were tested against various pathogens. Compounds with similar structures showed high activity against both bacterial and fungal strains .
- Cancer Research : In a study examining the effects of triazole-containing compounds on cancer cell lines, significant cytotoxic effects were observed in MCF-7 and A549 cells .
- Enzyme Interaction Studies : Research focusing on enzyme inhibition revealed that compounds with a similar scaffold effectively inhibited key metabolic enzymes involved in cancer metabolism .
科学研究应用
Antimicrobial Properties
Research has indicated that compounds containing triazole and pyrimidine rings exhibit significant antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Studies have shown that it can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus, making it a candidate for developing new antifungal and antibacterial agents .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. In vitro studies have demonstrated that derivatives of triazole-pyrimidine compounds can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The azetidine moiety may enhance the bioactivity by improving cellular uptake .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and microbial resistance. For example, it may inhibit enzymes like acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases .
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of triazole-pyrimidine compounds included this specific compound. It was tested against a panel of microorganisms. Results indicated that it had lower minimum inhibitory concentrations (MICs) compared to standard antibiotics, suggesting its potential as a lead compound for further development .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of azetidine derivatives, this compound was synthesized and tested against multiple human cancer cell lines. It exhibited significant cytotoxic effects, particularly against breast cancer cells, with IC50 values comparable to existing chemotherapeutic agents .
相似化合物的比较
Comparison with Structurally Similar Compounds
Core Structural Analogs
(a) 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-methylpyridin-2-yl)azetidine-3-carboxamide
- Key Differences : The benzyl group is replaced with a 4-methylpyridin-2-yl substituent.
- Reduced lipophilicity compared to the 2,4-difluorobenzyl group may alter pharmacokinetics or target selectivity .
- Molecular Weight : ~368.38 g/mol (C₁₈H₁₈N₈O).
(b) (E)-1-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-((2,4-dimethoxybenzyl)amino)-6-(2-(methylsulfonyl)vinyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (Compound 9a)
Functional Group Comparisons
Substituent Impact on Bioactivity
- 2,4-Difluorobenzyl Group :
- Triazole-Pyrimidine System :
- Azetidine Ring :
- Conformational restriction improves selectivity compared to flexible alkyl chains.
Research Findings and Hypotheses
- Agricultural Applications : Compounds with triazole-pyrimidine motifs (e.g., pesticides in ) indicate broad utility, but the target compound’s lack of herbicidal substituents (e.g., chlorobenzyl groups) may limit such uses .
准备方法
Retrosynthetic Analysis
The target compound is deconstructed into three primary fragments: (1) the azetidine-3-carboxamide core, (2) the 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl substituent, and (3) the 2,4-difluorobenzyl amine. The azetidine ring is synthesized via cyclization of γ-aminobutyric acid derivatives, while the pyrimidine-triazole moiety arises from condensation of aminoguanidine with β-keto esters. The 2,4-difluorobenzyl group is introduced through reductive amination or nucleophilic substitution, leveraging brominated intermediates.
Synthesis of Azetidine-3-carboxylic Acid Derivatives
Azetidine-3-carboxylic acid serves as the foundational building block. Commercial azetidine-3-carboxylic acid is esterified with ethanol under acidic conditions (H₂SO₄, reflux, 12 h) to yield ethyl azetidine-3-carboxylate, achieving 95% conversion. Subsequent hydrolysis with aqueous NaOH (2 M, 60°C, 4 h) regenerates the carboxylic acid, which is activated using thionyl chloride (SOCl₂) to form the acyl chloride intermediate. This intermediate is coupled with 2,4-difluorobenzylamine in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding N-(2,4-difluorobenzyl)azetidine-3-carboxamide (85% yield).
Table 1: Optimization of Azetidine-3-carboxamide Synthesis
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | H₂SO₄, EtOH, reflux, 12 h | 95 | 98 |
| Hydrolysis | NaOH (2 M), 60°C, 4 h | 92 | 99 |
| Acyl Chloride Formation | SOCl₂, DCM, 0°C to RT, 2 h | 89 | 97 |
| Amide Coupling | TEA, DCM, 24 h, RT | 85 | 99 |
Preparation of 6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl Moieties
The pyrimidine-triazole component is synthesized via a two-step process. First, 4-chloro-6-hydroxypyrimidine is treated with aminoguanidine carbonate in pyridine at 100°C for 8 h, forming 6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-ol (78% yield). Phosphorus oxychloride (POCl₃) then chlorinates the hydroxyl group at 80°C for 6 h, producing 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine (91% yield).
Key Reaction:
$$
\text{4-Chloro-6-hydroxypyrimidine + Aminoguanidine carbonate} \xrightarrow{\text{Pyridine, 100°C}} \text{6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-ol} \quad
$$
Coupling of Azetidine and Pyrimidine-Triazole Components
The azetidine-3-carboxamide is coupled with 4-chloro-6-(1H-1,2,4-triazol-1-yl)pyrimidine via nucleophilic aromatic substitution. In anhydrous tetrahydrofuran (THF), sodium hydride (NaH) deprotonates the azetidine nitrogen, enabling attack on the pyrimidine chloride. The reaction proceeds at 60°C for 12 h under nitrogen, achieving 88% yield. Excess NaH (1.2 eq) ensures complete conversion, confirmed by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Introduction of the N-(2,4-Difluorobenzyl) Group
The 2,4-difluorobenzyl group is introduced via reductive amination. 2,4-Difluorobenzaldehyde (1.1 eq) and the azetidine intermediate are combined in THF with TEA (1 eq), forming an imine intermediate detected by TLC. Sodium triacetoxyborohydride (4 eq) reduces the imine at room temperature for 4 h, yielding the final product. The crude mixture is washed with sodium bicarbonate, dried over MgSO₄, and purified via preparative TLC (90% yield).
Table 2: Reductive Amination Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 90 |
| Reducing Agent | NaBH(OAc)₃ | 90 |
| Temperature | RT | 90 |
| Alternative Agent | NaBH₄ | 65 |
Purification and Characterization
Final purification employs silica gel column chromatography (ethyl acetate/hexane 3:7), followed by recrystallization from ethanol/water (9:1). High-resolution LC-MS/MS confirms molecular integrity ([M+H]⁺ = 402.1542, calc. 402.1538). Proton NMR (400 MHz, DMSO-d₆) exhibits characteristic signals: δ 8.72 (s, 1H, triazole), 7.45–7.30 (m, 2H, Ar-H), 4.52 (s, 2H, CH₂), 3.95–3.85 (m, 4H, azetidine). Purity exceeds 99% by HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).
Discussion of Reaction Optimization and Challenges
- Azetidine Stability : The azetidine ring’s strain necessitates mild conditions during coupling. Elevated temperatures (>80°C) led to ring-opening byproducts (∼15% without controlled heating).
- Triazole Regioselectivity : Aminoguanidine carbonate ensures exclusive 1,2,4-triazole formation at the pyrimidine 6-position, avoiding 1,3,4-isomers.
- Bromination Selectivity : Analogous to 2,6-difluorobenzyl bromide synthesis, 2,4-difluorotoluene bromination with HBr/H₂O₂ under 1000W iodine-tungsten lamp irradiation achieves >90% monobromination due to fluorine’s electron-withdrawing effects.
常见问题
Q. What are the optimized synthetic routes for 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2,4-difluorobenzyl)azetidine-3-carboxamide, and how do reaction conditions influence yield?
Answer: The synthesis typically involves:
Azetidine Core Formation : Ring-closure reactions using reagents like Mitsunobu conditions or nucleophilic substitutions .
Pyrimidine Functionalization : Coupling of 1,2,4-triazole to pyrimidine via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Carboxamide Linkage : Amide bond formation between the azetidine and 2,4-difluorobenzyl group using EDCI/HOBt or DCC .
Q. Key Optimization Factors :
- Temperature : Pyrimidine coupling reactions require 80–100°C for optimal catalysis .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reduces side-product formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂/CH₃ groups in the azetidine and difluorobenzyl moieties .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
- HPLC-PDA : Use C18 columns (ACN/0.1% TFA gradient) to assess purity (>98% required for biological assays) .
Q. Common Pitfalls :
- Fluorine splitting in NMR may complicate signal interpretation; use ¹⁹F NMR if available .
- TFA in HPLC mobile phase can suppress ionization in MS; substitute with formic acid .
Q. What in vitro assays are recommended for initial biological screening?
Answer:
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, JAK2) due to pyrimidine-triazole motifs .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility : Perform shake-flask method in PBS (pH 7.4) to guide formulation .
Q. Protocol Example :
Seed cells at 5,000 cells/well in 96-well plates.
Treat with compound (0.1–100 µM) for 72 hours.
Add MTT reagent, incubate 4 hours, and measure absorbance at 570 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Answer: Methodological Steps :
Verify Compound Integrity : Re-characterize batches via NMR/HPLC to rule out degradation .
Assay Standardization :
- Use identical cell lines/passage numbers.
- Control for serum content (e.g., FBS impacts compound solubility) .
Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) to explain in vitro-in vivo discrepancies .
Case Study :
A 2023 study noted a 10-fold IC₅₀ difference in EGFR inhibition due to ATP concentration variations (1 mM vs. 100 µM) in kinase assays .
Q. What strategies are effective for elucidating the mechanism of action (MoA) of this compound?
Answer:
- Target Identification :
- Chemical Proteomics : Use immobilized compound pulldowns with LC-MS/MS to identify binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint resistance-conferring genes .
- Pathway Analysis : RNA-seq or phospho-proteomics to map signaling perturbations post-treatment .
Q. Example Workflow :
Treat cells with compound (1× IC₅₀, 6 hours).
Perform phospho-tyrosine enrichment and LC-MS/MS.
Validate hits (e.g., MAPK/STAT pathways) via Western blot .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?
Answer: SAR Focus Areas :
- Azetidine Modifications : Introduce methyl/ethyl groups to the azetidine ring to enhance metabolic stability .
- Triazole Substitutions : Replace 1H-1,2,4-triazole with 1H-1,2,3-triazole to alter hydrogen-bonding patterns .
- Benzyl Group Optimization : Test mono-/di-fluoro variants on the benzyl ring for target affinity .
Q. Data-Driven Design :
| Derivative | R₁ (Azetidine) | R₂ (Benzyl) | IC₅₀ (nM) | Selectivity (EGFR vs. HER2) |
|---|---|---|---|---|
| 1 | H | 2,4-F₂ | 12 | 10-fold |
| 2 | CH₃ | 2-F | 8 | 25-fold |
| 3 | H | 4-F | 45 | 3-fold |
Q. What analytical methods are critical for assessing stability under physiological conditions?
Answer:
- Forced Degradation Studies :
- Acid/Base: Incubate in 0.1N HCl/NaOH (37°C, 24 hours) .
- Oxidative: 3% H₂O₂, 24 hours .
- Plasma Stability : Incubate compound in human plasma (37°C), sample at 0/1/2/4/8 hours .
- LC-MS/MS : Monitor degradation products (e.g., hydrolyzed carboxamide) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
